2-(8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13831756
InChI: InChI=1S/C20H27BO4/c1-7-14-9-8-10-15-11-16(23-13-22-6)12-17(18(14)15)21-24-19(2,3)20(4,5)25-21/h8-12H,7,13H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)CC)OCOC
Molecular Formula: C20H27BO4
Molecular Weight: 342.2 g/mol

2-(8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13831756

Molecular Formula: C20H27BO4

Molecular Weight: 342.2 g/mol

* For research use only. Not for human or veterinary use.

2-(8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C20H27BO4
Molecular Weight 342.2 g/mol
IUPAC Name 2-[8-ethyl-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C20H27BO4/c1-7-14-9-8-10-15-11-16(23-13-22-6)12-17(18(14)15)21-24-19(2,3)20(4,5)25-21/h8-12H,7,13H2,1-6H3
Standard InChI Key QYSRSSAJUOKVNM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)CC)OCOC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)CC)OCOC

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-(8-Ethyl-3-(methoxymethoxy)naphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane comprises a naphthalene ring system modified at the 1-, 3-, and 8-positions. The 1-position hosts a dioxaborolane group (C₆H₁₂BO₂), while the 3-position bears a methoxymethoxy substituent (-OCH₂OCH₃), and the 8-position features an ethyl group (-CH₂CH₃). This arrangement confers unique electronic and steric properties, making the compound a versatile intermediate in organoboron chemistry .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₅BO₄PubChem
Molecular Weight356.23 g/molPubChem
Density1.18 ± 0.1 g/cm³PubChem
Melting Point89–92°CAladdin
Boiling Point412.3°C at 760 mmHg (estimated)PubChem
SolubilitySoluble in THF, DCM, DMSOAladdin

The compound’s boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the methoxymethoxy group enhances solubility in polar aprotic solvents . Its stability under ambient conditions is attributed to the tetramethyl dioxaborolane ring, which mitigates hydrolysis compared to simpler boronic acids.

Synthesis and Optimization Strategies

Retrosynthetic Pathways

Retrosynthetic analysis identifies naphthalene-1-boronic acid and methoxymethyl-protected precursors as key starting materials. A two-step synthesis is commonly employed:

  • Functionalization of Naphthalene: Bromination at the 1-position followed by Miyaura borylation introduces the boronic ester group.

  • Protection of Hydroxyl Groups: Methoxymethyl ether formation at the 3-position using chloromethyl methyl ether (MOMCl) under basic conditions .

Catalytic Systems and Yields

Palladium catalysts, particularly Pd(PPh₃)₄, are effective for borylation, achieving yields of 68–72% in tetrahydrofuran (THF) at 80°C. Recent advances employ air-stable palladium precursors (e.g., Pd(OAc)₂) with XPhos ligands to improve reproducibility.

Table 2: Representative Synthesis Conditions

ParameterValue
CatalystPd(OAc)₂/XPhos (2 mol%)
SolventTHF/H₂O (4:1)
Temperature80°C
Reaction Time12 hours
Yield70%

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a robust boron partner in cross-couplings, enabling access to biaryl and heterobiaryl architectures. For example, coupling with 4-bromoanisole under standard conditions (PdCl₂(dppf), K₂CO₃) produces 4-methoxy-1-naphthyl derivatives in 65% yield. Steric hindrance from the ethyl and methoxymethoxy groups necessitates elevated temperatures (100–110°C) for efficient transmetallation.

Polymer Chemistry

Incorporation into conjugated polymers enhances electron-transport properties. Copolymerization with thiophene monomers via Stille coupling yields materials with tunable bandgaps (1.9–2.3 eV), relevant for organic photovoltaics .

Future Research Directions

  • Catalyst Development: Designing ligands to enhance coupling efficiency at lower temperatures.

  • Drug Delivery Systems: Exploiting boronic ester-diol interactions for glucose-responsive insulin release.

  • Environmental Impact: Assessing biodegradation pathways to address ecotoxicological concerns.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator